N-(5-chloro-2-methylphenyl)-3-methylbenzamide
CAS No.: 304890-11-7
Cat. No.: VC21436559
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304890-11-7 |
|---|---|
| Molecular Formula | C15H14ClNO |
| Molecular Weight | 259.73g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-3-methylbenzamide |
| Standard InChI | InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,1-2H3,(H,17,18) |
| Standard InChI Key | OQHJLRQVICNFFB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Introduction
Chemical Identification and Structural Features
N-(5-chloro-2-methylphenyl)-3-methylbenzamide (CAS No.: 304890-11-7) is an organic compound belonging to the class of aromatic amides. Its molecular structure consists of a 3-methylbenzamide moiety connected to a 5-chloro-2-methylphenyl group through an amide bond. This structural arrangement creates a compound with distinctive reactivity patterns and potential biological interactions. The compound has a molecular formula of C15H14ClNO and a molecular weight of 259.73 g/mol, indicating its moderate complexity compared to simpler organic molecules .
The structural composition of N-(5-chloro-2-methylphenyl)-3-methylbenzamide features several key elements that define its chemical identity. The presence of a chlorine atom at the 5-position of the phenyl ring introduces electron-withdrawing effects that influence the compound's electron distribution. Additionally, the methyl groups at the 2-position of the phenyl ring and the 3-position of the benzamide moiety contribute to the compound's steric properties and hydrophobicity. These structural characteristics collectively determine how the molecule interacts with other chemical entities and biological systems.
Key Identifiers and Chemical Data
N-(5-chloro-2-methylphenyl)-3-methylbenzamide can be precisely identified using various chemical notation systems employed in scientific literature and databases. These identifiers facilitate accurate referencing and searching in chemical repositories, ensuring proper compound identification across different research contexts. The standardized chemical identifiers also enable researchers to access relevant information about the compound's properties, synthesis methods, and potential applications.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value |
|---|---|
| CAS Number | 304890-11-7 |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-3-methylbenzamide |
| Molecular Formula | C15H14ClNO |
| Molecular Weight | 259.73 g/mol |
| Standard InChI | InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,1-2H3,(H,17,18) |
| Standard InChIKey | OQHJLRQVICNFFB-UHFFFAOYSA-N |
Synthesis Methods
Reaction Conditions and Optimization
The synthesis of N-(5-chloro-2-methylphenyl)-3-methylbenzamide requires careful control of reaction conditions to achieve optimal yields and purity. Temperature management is critical, as excessive heat can promote side reactions or degradation of sensitive intermediates. Similarly, solvent selection plays a crucial role in determining reaction efficiency, with polar aprotic solvents often preferred for amide coupling reactions.
By examining similar benzamide syntheses, we can infer that microwave-assisted protocols might offer advantages for the preparation of N-(5-chloro-2-methylphenyl)-3-methylbenzamide. Microwave irradiation has been shown to significantly reduce reaction times for similar compounds, potentially offering a more efficient synthetic route compared to conventional heating methods . This approach could potentially enhance the accessibility of the compound for research and development purposes.
Chemical Reactivity
Reaction Profile
N-(5-chloro-2-methylphenyl)-3-methylbenzamide can participate in various chemical transformations, primarily centered on its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine components. Additionally, the aromatic rings can participate in electrophilic aromatic substitution reactions, though the presence of existing substituents will influence the regioselectivity of such reactions.
The methyl groups present in the compound can undergo oxidation reactions with suitable oxidizing agents such as potassium permanganate, potentially yielding carboxylic acid derivatives. Conversely, the compound can be subjected to reduction reactions using reagents like lithium aluminum hydride, which could reduce the amide group to an amine functionality.
Reactivity with Common Reagents
The reactivity of N-(5-chloro-2-methylphenyl)-3-methylbenzamide with common chemical reagents provides insight into its chemical behavior and potential applications. Oxidizing agents like potassium permanganate can target the methyl groups, converting them to carboxylic acid functionalities. Reducing agents such as lithium aluminum hydride can attack the amide bond, reducing it to an amine group.
These reactions represent potential pathways for structural modification of N-(5-chloro-2-methylphenyl)-3-methylbenzamide, enabling the generation of derivatives with altered properties. Such structural modifications could be valuable in structure-activity relationship studies, particularly in the context of exploring the compound's potential biological activities and developing optimized analogs with enhanced properties for specific applications.
Biological Activity and Applications
Research and Development Applications
N-(5-chloro-2-methylphenyl)-3-methylbenzamide serves as a valuable chemical entity in pharmaceutical research and development. Its potential applications include use as a precursor or intermediate in the synthesis of more complex molecules with specific pharmacological properties. The compound's structural elements can be strategically modified to explore structure-activity relationships and optimize properties for targeted biological effects.
In drug discovery processes, compounds like N-(5-chloro-2-methylphenyl)-3-methylbenzamide may serve as starting points for medicinal chemistry programs aimed at developing new therapeutic agents. By systematically modifying its structure and evaluating the resulting biological activities, researchers can potentially identify novel compounds with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.
Analytical Characterization
Spectroscopic Analysis
Spectroscopic techniques provide essential tools for the identification and structural characterization of N-(5-chloro-2-methylphenyl)-3-methylbenzamide. Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the hydrogen and carbon environments within the molecule, confirming its structural arrangement. The aromatic protons, methyl groups, and amide proton would produce characteristic signals in the 1H NMR spectrum, while 13C NMR would reveal the carbon skeleton, including the distinctive amide carbonyl carbon .
Infrared (IR) spectroscopy would display characteristic absorption bands for the amide C=O stretching vibration (typically around 1650-1690 cm-1) and N-H stretching (approximately 3300-3500 cm-1). These spectral features serve as diagnostic markers for confirming the presence of the amide functionality in the compound.
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at m/z 259, corresponding to the compound's molecular weight, with fragment ions reflecting typical cleavage patterns for benzamide derivatives.
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